5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(2-methylpyrazol-3-yl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-11-7(2-3-10-11)12-5-6(4-9)14-8(12)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTBDHTZSNRBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CC(OC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one (CAS No. 1706459-11-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 25923 | 10.25 ± 0.13 | 500 |
| Staphylococcus aureus ATCC 25922 | 9.59 ± 0.16 | 500 |
| Candida albicans ATCC 10231 | 9.69 ± 0.02 | 500 |
These results suggest that the compound's antimicrobial activity is comparable to established antibiotics like sulfamerazine .
Anticancer Activity
The compound has also been evaluated for its anticancer properties across various cancer cell lines. Notably, it exhibited cytotoxic effects with the following IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.7 ± 5.9 |
| MDA-MB-231 (breast cancer) | 33.9 ± 7.1 |
| Canine malignant histiocytic cell line DH82 | 15.0 µg/mL |
The compound induced apoptosis rather than necrosis in MCF-7 cells and upregulated p53 expression, indicating a potential mechanism for its anticancer activity .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. The IC for MPO inhibition was found to be . This suggests that it may have therapeutic potential in treating inflammatory diseases .
Case Studies
A series of case studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Efficacy : In a study involving canine malignant histiocytic cell lines, the compound showed a mean percentage cell death of at , outperforming etoposide, a standard chemotherapy agent .
- Antimicrobial Testing : The compound was tested against multiple strains of bacteria and fungi, demonstrating complete growth inhibition in certain strains such as Staphylococcus aureus DSM799 and A. niger DSM1957 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the oxazolidinone class, which has been extensively studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
Key Observations
Substituent Effects at Position 3 :
- The 1-methyl-1H-pyrazol-5-yl group in the target compound (vs. phenyl in ) introduces a nitrogen-rich heterocycle, which may improve solubility and enable π-stacking or hydrogen-bonding interactions in biological systems.
- Morpholinylphenyl substituents (e.g., in and ) enhance lipophilicity and bioavailability due to the morpholine ring’s amphiphilic nature.
Substituent Effects at Position 5 :
- Chloromethyl groups (present in the target compound and ) act as reactive handles for nucleophilic substitution, facilitating the synthesis of prodrugs or conjugates.
- Hydroxymethyl groups (e.g., Tedizolid in ) improve aqueous solubility, critical for oral bioavailability in therapeutics.
Biological Implications :
- Tedizolid’s hydroxymethyl and fluorophenyl groups contribute to its efficacy as an antibiotic by enhancing target binding (ribosomal interaction) and metabolic stability .
- The absence of electron-withdrawing groups (e.g., fluorine) in the target compound may limit its antimicrobial potency compared to Tedizolid but could favor other applications, such as kinase inhibition.
Crystallographic and Stability Data: Oxazolidinones with bulky substituents (e.g., hydroxynaphthyl in ) exhibit complex crystal packing via C-H···O and C-H···π interactions, suggesting higher melting points and stability. The target compound’s pyrazole group may similarly influence its solid-state properties.
Preparation Methods
Methanol-Mediated Cyclization
A solution of methyl 3-methoxyacrylate (20.0 g, 172.2 mmol) in methanol (100 mL) reacts with N-methylhydrazine (10.0 mL, 189.4 mmol) under reflux for 8 h. After workup, 1-methyl-1H-pyrazol-5-ol is obtained in 66% yield.
Key Data :
- ¹H NMR (CDCl₃) : δ 3.82 (s, 3H, CH₃), 6.28 (d, 1H, pyrazole-H), 7.48 (d, 1H, pyrazole-H).
- Yield Optimization : Ethanol/water mixtures at 0°C improve regioselectivity (73% yield).
Functionalization of Pyrazole Intermediate
Hydroxyl-to-Amine Conversion
The hydroxyl group in 1-methyl-1H-pyrazol-5-ol is converted to an amine via Mitsunobu reaction:
- React with phthalimide (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
- Deprotect with hydrazine hydrate in ethanol to yield 1-methyl-1H-pyrazol-5-amine (85% overall yield).
Critical Note : Anhydrous conditions prevent byproduct formation during Mitsunobu steps.
Epoxy Amine Precursor Synthesis
Epichlorohydrin Coupling
1-Methyl-1H-pyrazol-5-amine (10.0 mmol) reacts with epichlorohydrin (12.0 mmol) in dichloromethane at 0°C. The β-amino alcohol intermediate forms via nucleophilic epoxide opening:
Reaction Profile :
- Temperature : 0°C → room temperature (12 h).
- Workup : Aqueous extraction removes excess epichlorohydrin.
- Intermediate Structure : NH-(pyrazole)-CH₂-CH(OH)-CH₂-Cl.
Oxazolidinone Ring Formation
CO₂-Mediated Cyclization
The β-amino alcohol (5.0 mmol) is subjected to continuous-flow CO₂ (10 bar) in a packed-bed reactor (PBR) at 80°C with a dimethyl sulfoxide (DMSO)/methyl ethyl ketone (MEK) solvent system:
Optimized Conditions :
| Parameter | Value |
|---|---|
| CO₂ Flow Rate | 5 mL/min |
| Residence Time | 30 min |
| Catalyst | Polymer-supported TBD (triazabicyclodecene) |
| Yield | 89% |
Mechanistic Insight :
CO₂ inserts into the N-H bond, forming a carbamate that cyclizes to the oxazolidinone. Moisture control (<50 ppm H₂O) prevents competing carbonate formation.
Chloromethyl Group Introduction
Post-Cyclization Chlorination
For hydroxymethyl precursors, chlorination employs SOCl₂ (2.5 eq) in dichloromethane:
- Conditions : 0°C → reflux (2 h).
- Yield : 92% after silica gel purification.
Safety Note : SOCl₂ reactions require strict moisture exclusion.
Alternative Synthetic Pathways
Carbamate Cyclization Route
- Carbamate Formation : React 1-methyl-1H-pyrazol-5-amine with chloromethyl chloroformate (1.1 eq) in THF.
- Cyclization : Treat with K₂CO₃ (2.0 eq) in acetonitrile at 60°C (12 h).
Yield : 78% (lower than CO₂ method due to side reactions).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 3.88 (s, 3H, N-CH₃), 4.12 (s, 2H, CH₂Cl), 5.42 (s, 1H, oxazolidinone-H), 6.35 (d, 1H, pyrazole-H), 7.52 (d, 1H, pyrazole-H).
¹³C NMR :
- δ 157.8 (C=O), 144.2 (pyrazole-C), 69.4 (oxazolidinone-C5), 44.1 (CH₂Cl).
HRMS (ESI+) :
- Calculated for C₈H₁₀ClN₃O₂ [M+H]⁺: 230.0354; Found: 230.0351.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Synthesis :
- Epoxide Ring-Opening :
- Low temperatures (0°C) minimize polysubstitution.
- CO₂ Reactor Clogging :
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Multi-step synthesis is typically employed, starting with condensation of pyrazole derivatives and oxazolidinone precursors. Solvent selection (e.g., ethanol for reflux) and temperature control (60–80°C) are critical for minimizing side reactions. Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity . For chloromethyl group introduction, nucleophilic substitution under inert atmospheres (N₂/Ar) prevents hydrolysis .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrazole and oxazolidinone ring connectivity, with attention to coupling constants for stereochemical confirmation .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and molecular geometry, particularly for the oxazolidinone ring .
- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺) consistency .
Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity, considering its structural features?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., pyrazole-containing antimicrobials). Use standardized protocols:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess selectivity .
- Enzyme Inhibition : Kinetic studies with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing the compound’s stereochemistry?
- Methodological Answer :
- Complementary Techniques : Use NOESY NMR to confirm spatial proximity of substituents, cross-referenced with X-ray-derived torsion angles .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09/B3LYP/6-31G**) to identify discrepancies .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution phase .
Q. What computational methods are recommended to predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for SN2 reactions (e.g., with amines/thiols) using solvation models (PCM) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
- Docking Studies : Predict binding interactions in biological systems (e.g., covalent inhibition via chloromethyl group) .
Q. What strategies mitigate byproduct formation during the synthesis of the oxazolidinone ring under acidic conditions?
- Methodological Answer :
- pH Control : Use buffered conditions (pH 4–5) to suppress ring-opening side reactions .
- Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce reaction time .
- In Situ Monitoring : Track intermediates via FT-IR or LC-MS to adjust stoichiometry dynamically .
Q. How can kinetic studies elucidate degradation pathways under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), monitoring degradation via HPLC .
- Mass Spectrometry : Identify hydrolyzed products (e.g., oxazolidinone ring cleavage) and propose degradation mechanisms .
- QSPR Modeling : Correlate molecular descriptors (e.g., LogP, polar surface area) with shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
